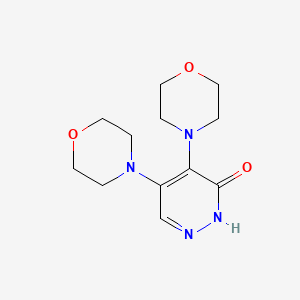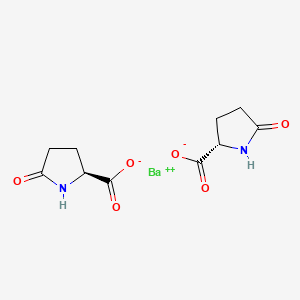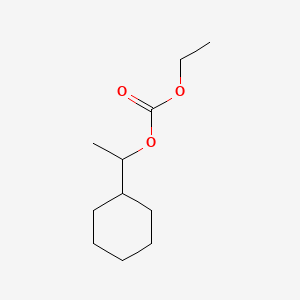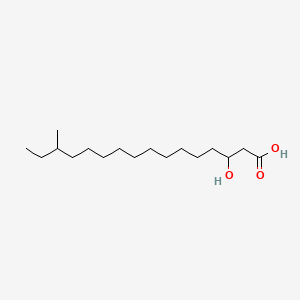
Phenol, 4,4'-(1,3-propanediylbis(nitrilomethylidyne))bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4,4’-(1,3-propanediylbis(nitrilomethylidyne))bis- is a complex organic compound with the molecular formula C17H18N2O2. It is characterized by the presence of phenol groups linked through a 1,3-propanediylbis(nitrilomethylidyne) bridge. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-(1,3-propanediylbis(nitrilomethylidyne))bis- typically involves the condensation reaction between 4-hydroxybenzaldehyde and 1,3-diaminopropane. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete condensation and formation of the bis-imine linkage.
Industrial Production Methods
In an industrial setting, the production of Phenol, 4,4’-(1,3-propanediylbis(nitrilomethylidyne))bis- may involve large-scale batch or continuous processes. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving high yields and purity of the final product. The reaction is typically followed by purification steps such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
Phenol, 4,4’-(1,3-propanediylbis(nitrilomethylidyne))bis- undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The imine linkages can be reduced to amines using reducing agents.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated phenol derivatives.
科学研究应用
Phenol, 4,4’-(1,3-propanediylbis(nitrilomethylidyne))bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of Phenol, 4,4’-(1,3-propanediylbis(nitrilomethylidyne))bis- involves its interaction with specific molecular targets. The phenol groups can form hydrogen bonds and π-π interactions with target molecules, while the imine linkages can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
Phenol, 4,4’-(1,3-propanediylbis(nitrilomethylidyne))bis- can be compared with other similar compounds such as:
Phenol, 4,4’-(1,2-ethanediylbis(nitrilomethylidyne))bis-: Differing by the length of the alkyl chain linking the phenol groups.
Phenol, 4,4’-(1,4-butanediylbis(nitrilomethylidyne))bis-: Featuring a longer alkyl chain compared to the 1,3-propanediyl linkage.
Phenol, 4,4’-(1,3-propanediylbis(aminomethylidyne))bis-: Having amine linkages instead of imine linkages.
The uniqueness of Phenol, 4,4’-(1,3-propanediylbis(nitrilomethylidyne))bis- lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
126948-53-6 |
|---|---|
分子式 |
C17H18N2O2 |
分子量 |
282.34 g/mol |
IUPAC 名称 |
4-[3-[(4-hydroxyphenyl)methylideneamino]propyliminomethyl]phenol |
InChI |
InChI=1S/C17H18N2O2/c20-16-6-2-14(3-7-16)12-18-10-1-11-19-13-15-4-8-17(21)9-5-15/h2-9,12-13,20-21H,1,10-11H2 |
InChI 键 |
NONXHPQRMNHCIN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=NCCCN=CC2=CC=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![5-Mesyl-2-[(2-nitrophenyl)thio]aniline](/img/structure/B15175289.png)


![2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)-](/img/structure/B15175306.png)
